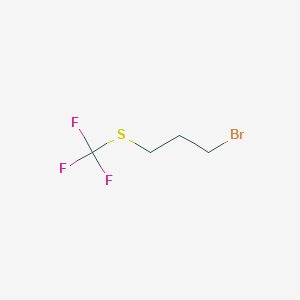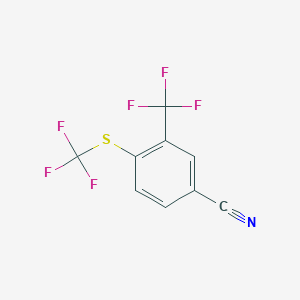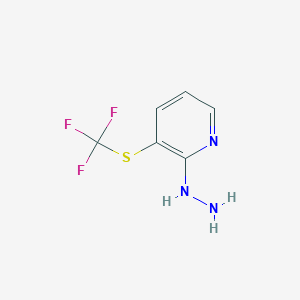
1-Chloro-2-(pentafluoroethylthio)ethane, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Chloro-2-(pentafluoroethylthio)ethane (97%) is used in a variety of scientific research applications. It is employed in gas chromatography as a stationary phase for the separation of volatile compounds. It is also used as a reagent in the synthesis of various organic compounds. Furthermore, it has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(pentafluoroethylthio)ethane (97%) is still not fully understood. However, it is believed to interact with the surface of proteins to form a protective layer that prevents the proteins from being degraded. This protective layer is believed to be the result of the compound's ability to form hydrogen bonds with the surface of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Chloro-2-(pentafluoroethylthio)ethane (97%) are not well understood. However, it has been shown to interact with proteins and other molecules in the body, and has been shown to be non-toxic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-2-(pentafluoroethylthio)ethane (97%) has a number of advantages for laboratory experiments. It has a low vapor pressure, making it an ideal choice for experiments involving volatile compounds. It is also relatively non-toxic, making it a safe choice for laboratory experiments. However, it is important to note that this compound should be handled with care, as it is flammable and can be irritating to the skin and eyes.
Direcciones Futuras
There are a number of potential future directions for 1-Chloro-2-(pentafluoroethylthio)ethane (97%). One potential area of research is to explore its potential applications in the synthesis of pharmaceuticals. Additionally, further research could be conducted to explore its mechanism of action and to identify its biochemical and physiological effects. Finally, further research could be conducted to explore its potential applications in gas chromatography and other laboratory experiments.
Métodos De Síntesis
1-Chloro-2-(pentafluoroethylthio)ethane (97%) is synthesized by a process known as the Mitsunobu reaction. This reaction involves the reaction of an alcohol with an organophosphorus compound and a strong base to form an alkene. The reaction is typically conducted in a solvent such as dichloromethane or dimethylformamide. The Mitsunobu reaction is a useful method for synthesizing a variety of compounds, including 1-Chloro-2-(pentafluoroethylthio)ethane (97%).
Safety and Hazards
1-Chloro-2-(pentafluoroethylthio)ethane is classified as a flammable liquid and vapor. It’s harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(2-chloroethylsulfanyl)-1,1,2,2,2-pentafluoroethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF5S/c5-1-2-11-4(9,10)3(6,7)8/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRINVHXQUWQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601023237 |
Source


|
| Record name | 1-[(2-Chloroethyl)sulfanyl]-1,1,2,2,2-pentafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
679-75-4 |
Source


|
| Record name | 1-[(2-Chloroethyl)sulfanyl]-1,1,2,2,2-pentafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


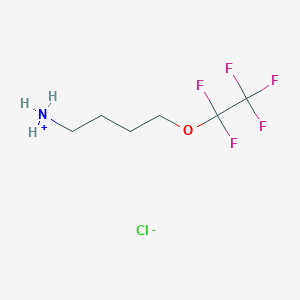

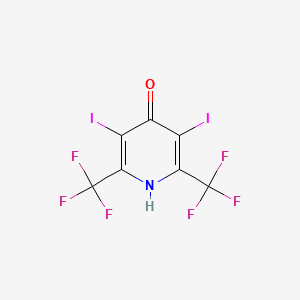

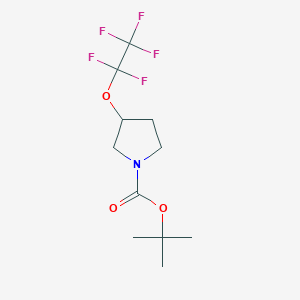
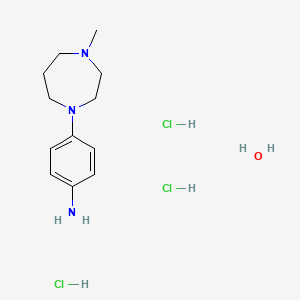


![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)
